Arahypin 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arahypin 1 is a natural product found in Arachis hypogaea with data available.

科学的研究の応用

Chemical Profile and Production

Arahypin 1 is structurally related to other stilbenoids such as resveratrol and exhibits unique properties due to its prenylation. Research indicates that this compound can be produced through elicitation strategies in peanut hairy root cultures, utilizing agents like cyclodextrin and hydrogen peroxide to enhance yield significantly. For instance, one study reported an increase in this compound production to approximately 132.6 mg/L under optimal conditions, highlighting its potential for large-scale production .

Biological Activities

This compound exhibits a range of pharmacological effects, which can be categorized as follows:

- Antioxidant Activity : this compound demonstrates superior antioxidant properties compared to resveratrol, inhibiting lipid peroxidation and reactive oxygen species (ROS) production in vitro. Studies have shown that it outperforms resveratrol in inhibiting nitric oxide and prostaglandin E2 production in macrophages .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers significantly, making it a candidate for treating inflammatory diseases .

- Antitumor Properties : this compound exhibits potent antiproliferative effects against various cancer cell lines, including triple-negative breast cancer cells. Notably, it has been reported to induce cytotoxicity at low micromolar concentrations without harming non-cancerous cells .

- Binding Affinity for Cannabinoid Receptors : Molecular modeling studies indicate that the prenyl moiety of this compound enhances its binding affinity for human cannabinoid receptors, which may contribute to its therapeutic potential in pain management and neuroprotection .

Case Studies

Several studies have provided insights into the applications of this compound:

化学反応の分析

Elicitor-Induced Production

-

Elicitors : Co-treatment with chitin dimer (CD) + H₂O₂ or CD + methyl jasmonate (MeJA) enhances yield .

-

Selective Accumulation :

Table 1 : Elicitor Effects on Arahypin-1 Yield

| Elicitor Combination | Time (h) | Arahypin-1 (mg/L) |

|---|---|---|

| CD + H₂O₂ | 192 | 132.6 ± 20.4 |

| CD + MeJA | 192 | 4.24 ± 1.1 |

Antioxidant Activity

Arahypin-1 demonstrates radical scavenging effects:

-

TBARS Assay : Inhibited lipid peroxidation at 14 μM (IC₅₀ = 7 μM for reference standard) .

-

DPPH Scavenging : IC₅₀ = 78.6 μM, comparable to resveratrol (IC₅₀ = 80.5 μM) .

Cytotoxicity

Table 2 : Bioactivity Comparison

| Property | Arahypin-1 | Resveratrol |

|---|---|---|

| TBARS Inhibition (μM) | 14 | 14 |

| Cytotoxicity (μM) | 27 | >55 |

Structural and Spectroscopic Characterization

-

Molecular Formula : C₂₁H₂₂O₄ (HRESIMS: m/z 337.1543 [M - H]⁻) .

-

NMR Data : Distinct signals for prenyl (δ 1.62, 1.72 ppm) and trans-stilbene (δ 6.94, 6.83 ppm) protons .

-

ECD Analysis : Confirmed 16- R configuration (Cotton effects at 315, 245, 263, and 221 nm) .

This synthesis and functional profile positions arahypin-1 as a promising candidate for further pharmacological exploration, particularly in antioxidant and anticancer applications .

特性

分子式 |

C19H20O2 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC名 |

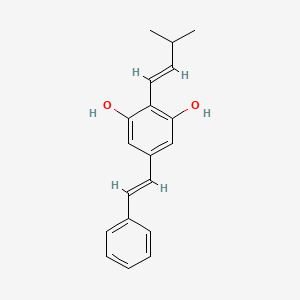

2-[(E)-3-methylbut-1-enyl]-5-[(E)-2-phenylethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-14,20-21H,1-2H3/b10-9+,11-8+ |

InChIキー |

KUSQBRNAJLPISW-RUFFMTGISA-N |

異性体SMILES |

CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O |

正規SMILES |

CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |

同義語 |

arahypin-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。